Octyl 2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

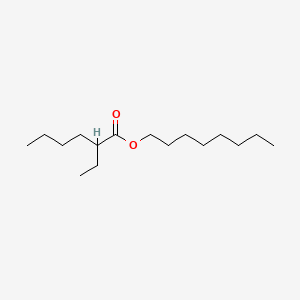

2D Structure

3D Structure

Properties

CAS No. |

93777-45-8 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

octyl 2-ethylhexanoate |

InChI |

InChI=1S/C16H32O2/c1-4-7-9-10-11-12-14-18-16(17)15(6-3)13-8-5-2/h15H,4-14H2,1-3H3 |

InChI Key |

LGCQCKHJCZIRTE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C(CC)CCCC |

Canonical SMILES |

CCCCCCCCOC(=O)C(CC)CCCC |

Other CAS No. |

93777-45-8 |

Origin of Product |

United States |

Advanced Research on Functional Mechanisms and Diverse Applications of Octyl 2 Ethylhexanoate

Mechanistic Studies as a Plasticizer in Polymer Systems

Octyl 2-ethylhexanoate (B8288628) serves as a plasticizer, an additive that increases the flexibility, extensibility, and processability of polymers. specialchem.com Its function is primarily physical, involving the insertion of its molecules between the long polymer chains, thereby altering the intermolecular forces and macroscopic properties of the material.

Polymer-Plasticizer Interactions and Influence on Molecular Mobility

The fundamental mechanism of plasticization by octyl 2-ethylhexanoate involves the disruption of polymer-polymer interactions. In a rigid polymer matrix, chains are held together by strong intermolecular forces, such as van der Waals forces or hydrogen bonds. The introduction of the plasticizer positions its molecules between these polymer chains. researchgate.net This spacing increases the free volume within the polymer structure.

By inserting themselves between polymer chains, plasticizer molecules effectively shield the chains from one another, weakening the cohesive forces that cause rigidity. researchgate.net This separation allows for greater rotational freedom and movement of the polymer chains, an increase in molecular mobility. The result is a softer, more flexible material with a lower glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible one.

Contributions to Polymer Flexibility, Viscosity Reduction, and Processability

The increased molecular mobility imparted by this compound directly translates to enhanced material flexibility. The plasticized polymer can be bent and stretched more easily without breaking. This is a critical property for applications requiring non-rigid materials.

In the molten state, the presence of this compound significantly reduces the viscosity of the polymer. specialchem.com This viscosity reduction is a direct consequence of the increased distance and reduced friction between polymer chains. A lower melt viscosity makes the polymer easier to process using methods like extrusion, calendering, and injection molding. This improved processability can lead to lower energy consumption during manufacturing and allows for the creation of more intricate shapes. For example, related ester plasticizers like Triethylene Glycol Bis (2-Ethylhexanoate) are noted for their ability to lower viscosity, which is particularly useful in producing plastisols. jcchem.co.kr

Compatibility Assessments with Various Polymer Matrices

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. This compound, like other ester plasticizers, generally exhibits good compatibility with polar polymers. Its compatibility is determined by the similarity of its polarity to that of the polymer matrix.

It is frequently used with polymers such as:

Polyvinyl Chloride (PVC): This is one of the most common applications for ester plasticizers. Flexible PVC, used in cables, flooring, and films, relies heavily on plasticizers like this compound to achieve its desired properties. specialchem.com

Polyvinyl Butyral (PVB): Used in applications like laminated safety glass, PVB resins require plasticizers to ensure flexibility and adhesion. Similar compounds like Triethylene Glycol Bis (2-Ethylhexanoate) are known to be compatible with PVB. jcchem.co.kr

The compatibility can be assessed through various methods, including observing the clarity of the final product, measuring changes in the glass transition temperature, and testing for plasticizer exudation (bleeding) over time.

| Property | Unplasticized Polymer | Polymer Plasticized with this compound (Typical Effect) |

| Flexibility | Rigid, Brittle | High, Flexible |

| Glass Transition Temp. (Tg) | High | Lowered |

| Melt Viscosity | High | Reduced |

| Processability | Difficult, High Energy | Easier, Lower Energy |

Investigations into Lubricant Properties and Performance

This compound belongs to the class of synthetic esters, which are recognized for their potential as high-performance lubricants, particularly as environmentally friendlier alternatives to mineral oil-based products.

Development and Characterization as Second-Generation Biolubricants

Biolubricants are derived from renewable sources and are prized for their biodegradability and low toxicity. tandfonline.com While first-generation biolubricants are typically unmodified vegetable oils, second-generation biolubricants involve chemically modified bio-based materials to enhance their performance. The synthesis of esters like this compound falls into this category, aiming to create molecules with superior lubricating properties. mdpi.com

Research into similar branched esters has shown that they can be successfully synthesized via biocatalytic processes, which are considered more environmentally friendly. mdpi.com The characterization of these esters focuses on key lubricant properties. The viscosity index (VI) is a critical parameter, measuring the change in viscosity with temperature. A high VI indicates that the lubricant maintains its viscosity over a wide temperature range, which is crucial for consistent performance. mdpi.com

| Property | Description | Significance for Lubricants |

| Viscosity Index (VI) | A measure of how much a fluid's viscosity changes with temperature. | A high VI is desirable, indicating stable performance under varying temperatures. mdpi.com |

| Pour Point | The lowest temperature at which a lubricant will flow. | A low pour point is essential for cold-weather applications. |

| Flash Point | The lowest temperature at which vapors will ignite. | A high flash point is critical for safety in high-temperature operations. |

| Oxidative Stability | Resistance to chemical breakdown in the presence of oxygen. | Determines the lubricant's service life. |

Performance Evaluation under Extreme Temperature Conditions

One of the primary advantages of synthetic esters like this compound as lubricants is their excellent performance across a broad spectrum of temperatures. dtic.mil

High-Temperature Performance: At elevated temperatures, lubricants can thin out (lose viscosity) and oxidize, leading to equipment failure. Extreme heat accelerates the chemical breakdown of the oil, reducing its lubricating properties. santiemidwest.com Synthetic esters exhibit better thermal and oxidative stability compared to conventional mineral oils. Research on a closely related hyperbranched ester demonstrated a very high viscosity index (above 200), suggesting it is an excellent candidate for use as a biolubricant under extreme temperature conditions. mdpi.comresearchgate.net This stability ensures a consistent lubricating film is maintained on moving parts, preventing wear and tear. mdpi.com

Low-Temperature Performance: In cold environments, lubricants can thicken and solidify, impeding flow and causing "dry starts" that lead to significant wear. santiemidwest.com Esters are often designed to have very low pour points, ensuring they remain fluid and can circulate effectively even at sub-zero temperatures. dtic.mil This characteristic is vital for applications in automotive engines, hydraulics, and industrial machinery operating in cold climates.

The combination of a high viscosity index and a low pour point makes this compound and similar diesters highly suitable for applications where machinery is subjected to significant temperature fluctuations, from cold startups to high-temperature operations. dtic.mil

Oxidative Stability Research for Enhanced Lubricant Lifespan

The longevity and performance of lubricants are critically dependent on their resistance to thermo-oxidative degradation. This compound, as a synthetic ester, possesses inherent structural features that contribute to its stability, making it a subject of interest in lubricant formulation research. Synthetic esters are noted for their excellent thermo-oxidative stability compared to conventional mineral oils. This stability arises from the absence of the volatile and easily oxidized components found in mineral oils. extrapolate.com

Research into synthetic esters indicates that their molecular structure is a key determinant of oxidative stability. Shorter, branched fatty acid chains, such as the 2-ethylhexanoate portion of the molecule, generally offer a higher degree of oxidative stability. extrapolate.com The branching provides steric hindrance, which can protect the ester bond from oxidative attack. nih.gov The oxidation process in lubricants is a free-radical chain reaction that is accelerated by high temperatures and the presence of metals. This degradation leads to an increase in viscosity, sludge, and varnish formation, ultimately reducing the lubricant's effectiveness. cosmeticsandtoiletries.com

The thermal degradation of esters, in the absence of oxygen, can occur at temperatures between 200 to 300°C, a process that can be catalyzed by metals like iron or copper. nih.goveightsaintsskincare.com However, highly branched neopolyol esters demonstrate a tendency to decompose cleanly, leaving minimal residue, which is a desirable characteristic for high-temperature applications. nih.gov

To further enhance the operational lifespan of lubricants based on esters like this compound, antioxidant additives are commonly incorporated. These additives function through two primary mechanisms: as radical scavengers or as hydroperoxide decomposers. cosmeticsandtoiletries.com

Primary Antioxidants (Radical Scavengers): Typically aromatic amines and hindered phenolics, these compounds interrupt the propagation phase of oxidation by reacting with and stabilizing free radicals. cosmeticsandtoiletries.com

Secondary Antioxidants (Hydroperoxide Decomposers): This group includes phosphites and certain sulfur-containing compounds that react with and break down peroxides, which are precursors to further radical formation. cosmeticsandtoiletries.com

The strategic combination of primary and secondary antioxidants can create a synergistic effect, maximizing protection against oxidative degradation and significantly extending the lubricant's service life. cosmeticsandtoiletries.com

Table 1: Factors Influencing Oxidative Stability of Ester Lubricants

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| Molecular Structure | High | Branched chains and the absence of β-hydrogens increase stability by providing steric hindrance and eliminating pathways for thermal elimination reactions. nih.gov |

| Temperature | High | Elevated temperatures accelerate the rate of oxidation and thermal degradation reactions. extrapolate.comnih.gov |

| Metal Catalysts | High | Metals such as iron and copper can significantly lower the temperature at which thermal degradation occurs. nih.gov |

| Antioxidant Additives | High | Additives interrupt the free-radical chain reactions of oxidation, prolonging the lubricant's life. cosmeticsandtoiletries.combotniaskincare.com |

Exploration of Solvent Properties in Chemical Processes

The utility of a chemical compound as a solvent in industrial processes is determined by its physical and chemical properties, including its boiling point, polarity, and reactivity. Esters are often considered effective solvents because their functional group has relatively low reactivity, making them stable media for various chemical reactions. cgu.edu.tw this compound, with its high boiling point of approximately 296°C and low volatility, is suitable for processes requiring elevated temperatures. nih.govthegoodscentscompany.com

Its branched structure and long alkyl chains contribute to its non-polar, hydrophobic nature, making it a good solvent for other non-polar compounds and resins. nih.gov This property is particularly valuable in the synthesis of polymers and coatings. One documented application for 2-ethylhexyl octanoate (B1194180) is as a diluent in the synthesis of polyisocyanate prepolymers. molnova.com In this context, it serves as a non-reactive carrier medium. Its function is to reduce the viscosity of the reactants, facilitating better mixing and handling, and to control the reaction rate and temperature without participating in the polymerization itself.

The selection of a solvent can significantly impact reaction kinetics and outcomes. In the enzymatic synthesis of a related compound, 2-ethylhexyl-2-ethylhexanoate, n-hexane was used as the solvent, indicating the compatibility of such branched esters with non-polar, aprotic media. cosmeticsandtoiletries.com The solvent's role is to dissolve the reactants, allowing them to interact effectively with the catalyst. The low water solubility of this compound is also an advantage in reactions where the presence of water would be detrimental, such as in the formation of water-sensitive polyisocyanates.

Table 2: Solvent Properties of this compound

| Property | Value | Significance in Chemical Processes |

|---|---|---|

| Boiling Point | ~296 °C nih.govthegoodscentscompany.com | Allows for use in high-temperature reactions without significant solvent loss. |

| Flash Point | ~134.7 °C lookchem.com | Indicates a relatively high temperature is required for ignition, enhancing process safety. |

| Water Solubility | Very low (est. 0.04267 mg/L @ 25°C) thegoodscentscompany.com | Suitable for moisture-sensitive reactions. |

| Reactivity | Low | Functions as a stable medium that does not interfere with the primary chemical reaction. cgu.edu.tw |

Role as a Carrier and Emollient in Specialized Formulations

In cosmetic and pharmaceutical formulations, the effective delivery of active ingredients to or through the skin is a primary objective. This compound serves as a carrier and penetration enhancer, facilitating this process through several mechanisms. Its efficacy is rooted in its physicochemical properties as an ester. atamanchemicals.com

The primary mechanism by which it aids in delivery is by acting as a solvent for lipophilic (oil-soluble) active ingredients. Many active compounds are not readily soluble in water-based formulations. This compound provides a non-polar medium that can effectively dissolve these ingredients, allowing for their uniform distribution within the product. atamanchemicals.com

Furthermore, esters can enhance the permeation of active ingredients through the skin's outermost layer, the stratum corneum. This is achieved by temporarily and reversibly modifying the barrier properties of the skin. The lipophilic nature of this compound allows it to integrate with the intercellular lipid matrix of the stratum corneum. doaj.org This interaction can disrupt the highly ordered structure of the lipids, creating pathways for the active ingredient to penetrate more easily. researchgate.netwikipedia.org

This process involves improving the partitioning of the drug from the vehicle (the cosmetic formulation) into the stratum corneum. By increasing the solubility of the active ingredient within the skin's lipid environment, it increases the concentration gradient, which is a key driving force for diffusion across the skin barrier. researchgate.net Research on ester prodrugs for transdermal delivery has shown that increasing the lipophilicity of a drug can significantly enhance its ability to permeate the skin. nih.govoup.com The ester itself is readily hydrolyzed by enzymes within the skin, releasing the active compound. nih.govoup.com

This compound is widely used in skincare formulations for its function as an emollient. molnova.comthegoodscentscompany.com The primary role of an emollient is to soften and smooth the skin, which it accomplishes by influencing the skin's surface and barrier function. 3vsigmausa.com

The mechanism of emollient action involves two key aspects:

Occlusion and Moisture Retention: Emollients form a thin, semi-occlusive film on the surface of the skin. sensient-beauty.comresearchgate.net This film acts as a barrier, reducing the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface. botniaskincare.com By trapping moisture, this compound helps to keep the stratum corneum hydrated. This increased hydration makes the skin more pliable and less prone to dryness and flaking. cheboclinic.com

Surface Smoothing: The stratum corneum is composed of flattened, dead skin cells called corneocytes, embedded in a lipid matrix. In dry skin, these cells can become disorganized and lift up, creating a rough texture. Emollients like this compound work by filling the spaces between these corneocytes. cheboclinic.comcerave.com This creates a smoother, more lubricated surface, which improves the skin's feel and appearance. extrapolate.com The ability of the ester to spread easily and provide a non-greasy, soft feel is a desirable sensory characteristic in cosmetic products. atamanchemicals.com

Table 3: Classification of Moisturizing Agents

| Type | Primary Mechanism of Action | Examples |

|---|---|---|

| Emollients | Fill gaps between skin cells, smooth skin surface, and provide some occlusive benefit. cheboclinic.comcerave.com | Esters (e.g., this compound), Plant Oils, Fatty Alcohols |

| Humectants | Attract water from the dermis and the environment to the stratum corneum. eightsaintsskincare.comcoveyskin.com | Glycerin, Hyaluronic Acid, Urea |

| Occlusives | Form a physical barrier on the skin to prevent transepidermal water loss. botniaskincare.comcoveyskin.com | Petrolatum, Waxes, Silicones |

Environmental Fate and Biodegradation Research of Octyl 2 Ethylhexanoate

Biodegradation Pathways and Biotransformation Mechanisms

The environmental fate of octyl 2-ethylhexanoate (B8288628) is primarily dictated by biodegradation processes, which involve a series of enzymatic reactions that transform the parent compound into simpler, less harmful substances. Research into these pathways is crucial for understanding the persistence and potential environmental impact of this compound.

Under aerobic conditions, the biodegradation of octyl 2-ethylhexanoate and related phthalate (B1215562) esters generally proceeds in a two-stage process. The initial step involves the hydrolysis of the ester bonds, followed by the mineralization of the resulting intermediates. ntua.gr Various microorganisms, including bacteria and fungi, have been identified as capable of degrading related compounds like di-(2-ethylhexyl) phthalate (DEHP), suggesting similar pathways for this compound. nih.govnih.gov The rate of aerobic degradation can be influenced by environmental factors such as the presence of co-substrates and the particle size of the sediment, with smaller particle sizes correlating with higher biodegradation rates. nih.gov For instance, the aerobic degradation half-lives for DEHP in mangrove sediment have been reported to range from 5.0 to 8.3 days. nih.gov

Anaerobic biodegradation of phthalate esters, including those with long ester chains like this compound, is generally slower and less efficient than aerobic degradation. kaydiandesign.comacs.org Studies on di-(2-ethylhexyl) phthalate (DEHP) have shown that it is persistent under anaerobic conditions. acs.org The degradation of DEHP in anaerobic digester sludge has been observed to be poor, and its accumulation can inhibit the degradation of other more readily biodegradable compounds. kaydiandesign.com While some lower molecular weight phthalate esters can be mineralized under anaerobic conditions, those with larger alkyl chains, such as DEHP, are considered more recalcitrant. kaydiandesign.comacs.org The anaerobic degradation pathway, when it occurs, also begins with the hydrolysis of the ester bonds to form monoesters and then phthalic acid, which can be further metabolized. mdpi.com

The initial and critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. industrialchemicals.gov.au This reaction is catalyzed by esterases, a class of hydrolase enzymes produced by a wide range of microorganisms. capes.gov.brnih.gov This process breaks down the ester into its constituent alcohol and carboxylic acid, which for this compound would be 2-ethylhexanol and a corresponding fatty acid. Studies on similar compounds like 2-ethylhexyl butyrate (B1204436) and various phthalate esters have demonstrated the effectiveness of microbial esterases in initiating the degradation process. capes.gov.brnih.gov For example, a novel esterase, GoEst15, isolated from Gordonia sp., has shown broad substrate specificity, including the ability to hydrolyze DEHP to mono(2-ethylhexyl) phthalate. nih.gov

Following the initial hydrolysis, the resulting alcohol moiety, 2-ethylhexanol, undergoes further oxidation. Microorganisms capable of producing 2-ethylhexanol are often also able to oxidize it to 2-ethylhexanoic acid. nih.gov This oxidation is a key step in the complete mineralization of the original compound. The metabolic fate of 2-ethylhexanol has been studied in rats, where it is readily converted to 2-ethylhexanoic acid. regulations.gov This acid can then be further oxidized to other metabolites such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-1,6-hexanedioic acid. nih.gov

The biodegradation of this compound and related compounds proceeds through a series of identifiable intermediate metabolites. The primary intermediates formed from the initial hydrolysis are 2-ethylhexanol and the corresponding carboxylic acid. industrialchemicals.gov.au Subsequent oxidation of 2-ethylhexanol leads to the formation of 2-ethylhexanal (B89479) and then 2-ethylhexanoic acid. researchgate.netnih.govwikipedia.org These intermediates have been detected in studies investigating the degradation of di-(2-ethylhexyl) phthalate (DEHP) in various environmental matrices. For instance, in wastewater sludge, DEHP, 2-ethylhexanol, 2-ethylhexanal, and 2-ethylhexanoic acid have all been identified during aerobic digestion and fermentation processes. researchgate.net

Table 1: Key Degradation Intermediates of this compound

| Intermediate Compound | Formation Pathway |

|---|---|

| 2-Ethylhexanol | Enzymatic hydrolysis of the parent ester. |

| 2-Ethylhexanal | Oxidation of 2-ethylhexanol. nih.gov |

Table 2: Environmental Fate of Key Metabolites

| Metabolite | Environmental Compartment | Persistence |

|---|---|---|

| 2-Ethylhexanol | Water, Air, Soil | Low, readily biodegradable. santos.comarkema.com |

Microbial Ecology and Degradation Efficiency

The biodegradation of esters like this compound is primarily carried out by a diverse range of microorganisms that possess the necessary enzymes to break down the ester bond. The efficiency of this process is influenced by the types of microorganisms present, the availability of other nutrients, and various environmental factors.

While specific studies on the isolation of microorganisms that degrade this compound are not extensively documented, research on structurally similar compounds, such as other long-chain esters and phthalates, provides valuable insights. Bacteria from the genus Rhodococcus are well-known for their broad metabolic capabilities, including the degradation of various organic pollutants. For instance, strains of Rhodococcus have been isolated from environments contaminated with plasticizers and have demonstrated the ability to degrade di-(2-ethylhexyl) phthalate (DEHP), a compound that also contains a 2-ethylhexyl group europa.eu.

The primary mechanism for the breakdown of esters by microorganisms is through the action of esterase enzymes, which catalyze the hydrolysis of the ester bond researchgate.net. Rhodococcus rhodochrous is known to produce esterases that can act on a variety of ester substrates researchgate.net. It is therefore highly probable that Rhodococcus rhodochrous and other soil and aquatic bacteria possessing suitable esterases can hydrolyze this compound into its constituent alcohol (octanol) and carboxylic acid (2-ethylhexanoic acid). These breakdown products would then be further metabolized by the microorganisms cir-safety.org. The branched nature of the 2-ethylhexanoate moiety may influence the rate of degradation, as branching in alkyl chains can sometimes hinder microbial breakdown processes researchgate.net.

The isolation of such microorganisms typically involves enrichment culture techniques, where soil or water samples from contaminated sites are incubated with this compound as the sole carbon source. This selects for and promotes the growth of microorganisms capable of utilizing the compound. Subsequent isolation on solid media and identification through techniques like 16S rRNA gene sequencing can then be used to characterize the specific bacterial or fungal strains involved.

For instance, in environments with low nutrient availability, the addition of a more easily degradable substrate could support a larger and more active microbial population, which in turn could lead to a higher rate of incidental degradation of a more complex molecule like this compound dtic.mil. The availability of essential nutrients like nitrogen and phosphorus is also a critical factor, as these are required for microbial growth and enzyme production researchgate.netnih.gov. Therefore, the presence of these nutrients, whether naturally occurring or from an external source, can significantly influence the rate and extent of biodegradation.

The kinetics of microbial degradation of this compound are influenced by a combination of physical, chemical, and biological factors. These factors can affect both the growth of the degrading microorganisms and the activity of their enzymes.

Key Factors Influencing Degradation Kinetics:

| Factor | Influence on Degradation Kinetics |

| Temperature | Affects microbial growth rates and enzyme activity, with optimal temperatures leading to faster degradation. |

| pH | Can impact enzyme structure and function, as well as microbial viability. Most degrading microorganisms have an optimal pH range for growth and activity. |

| Oxygen Availability | Aerobic degradation is generally faster than anaerobic degradation for many organic compounds. The availability of oxygen is crucial for many of the enzymatic reactions involved in the breakdown of hydrocarbons and their derivatives. |

| Nutrient Availability | The presence of essential nutrients such as nitrogen, phosphorus, and trace elements is necessary for microbial growth and the synthesis of degradative enzymes researchgate.netnih.gov. |

| Substrate Concentration | The concentration of this compound can affect degradation rates. At very low concentrations, the rate may be slow, while at very high concentrations, it could be toxic to the microorganisms. |

| Bioavailability | As a hydrophobic compound, the bioavailability of this compound in soil and sediment can be limited, which can in turn limit the rate of degradation. |

The degradation of long-chain esters often follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound . The branching in the 2-ethylhexanoate portion of the molecule could also play a role in the degradation kinetics, as it may present steric hindrance to the active sites of some esterase enzymes researchgate.net.

Environmental Partitioning and Transport Studies

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter and lipids. These properties determine how a substance partitions between different environmental compartments.

This compound is a relatively large molecule with low water solubility and a high octanol-water partition coefficient (Kow). The estimated XlogP3-AA value for this compound is 6.1, indicating that it is significantly more soluble in octanol (B41247) (a surrogate for organic matter and lipids) than in water thegoodscentscompany.com. This hydrophobicity suggests that if released into the environment, this compound will tend to partition out of the water phase and adsorb to organic matter in soil and sediment chemsafetypro.com.

Predicted Environmental Distribution of this compound:

| Environmental Compartment | Predicted Distribution | Rationale |

| Water | Low | Low water solubility and high hydrophobicity lead to partitioning out of the water column. |

| Soil | High | Strong adsorption to organic matter in soil is expected due to its high Kow value. |

| Sediment | High | Similar to soil, it is expected to adsorb strongly to organic-rich sediments in aquatic environments. |

| Air | Low | The vapor pressure of this compound is low, suggesting that volatilization from water and soil surfaces will be a minor transport pathway. |

The environmental persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount of the substance to be degraded or removed from a particular environmental compartment chemsafetypro.com. The persistence of this compound will be determined by the rates of various degradation processes, including biodegradation and abiotic processes like hydrolysis.

Given that the primary degradation pathway is expected to be microbial hydrolysis of the ester bond, the persistence of this compound will be highly dependent on the presence of competent microbial communities and favorable environmental conditions for their activity. In environments with active microbial populations, the half-life could be in the range of weeks to months. However, in environments where microbial activity is limited (e.g., deep sediments, cold regions, or nutrient-poor soils), the compound could persist for longer periods.

Abiotic hydrolysis of the ester bond can also occur, but this process is generally slow at neutral pH and ambient temperatures. Therefore, biodegradation is likely the most significant removal mechanism in most environments. The branched structure of the 2-ethylhexanoate moiety might lead to a longer half-life compared to linear esters of a similar size, as branched compounds can be more resistant to microbial attack researchgate.net. A comprehensive persistence assessment would require experimental data on the half-life of this compound in different environmental matrices under various conditions.

Bioaccumulation Potential in Environmental Organisms

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism and accumulate in its tissues at a concentration higher than that of the surrounding environment. This is a critical aspect of environmental risk assessment, as substances that bioaccumulate can be transferred through the food web, potentially reaching harmful concentrations in higher trophic level organisms. The primary indicators used to assess bioaccumulation potential are the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF).

Research Findings on this compound

Direct experimental data on the bioconcentration of this compound in environmental organisms is limited. However, its potential for bioaccumulation can be evaluated using its physicochemical properties, such as the octanol-water partition coefficient (Log Kow), and data from structurally similar compounds.

A screening assessment by Environment and Climate Change Canada identified a modelled bioconcentration factor (BCF) of approximately 40,000 L/kg for 2-ethylhexyl 2-ethylhexanoate, a close analogue or synonym of this compound. This assessment also reported a high log Kow value of 6.6, suggesting that the substance is expected to bioaccumulate significantly in organisms canada.ca. The Log Kow value is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A high Log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

The following interactive data table summarizes the available data on the bioaccumulation potential of this compound and its related compounds.

| Parameter | Value | Compound | Data Type | Source |

| Log Kow | 6.6 | 2-Ethylhexyl 2-ethylhexanoate | Modelled | ECCC 2016b canada.ca |

| Bioconcentration Factor (BCF) | ~ 40,000 L/kg | 2-Ethylhexyl 2-ethylhexanoate | Modelled | ECCC 2016b canada.ca |

| Log Kow | 6.4 | This compound | Calculated | PubChem |

Bioaccumulation Potential of Hydrolysis Products

2-Ethylhexanoic Acid (2-EHA): Empirical and modelled data for 2-ethylhexanoic acid indicate a low potential for bioaccumulation. canada.ca It has a measured log Pow of 3.0 at 25°C and a bioconcentration factor (BCF) of 3. oxea-chemicals.comrempec.org Based on these values, 2-ethylhexanoic acid is not expected to significantly bioaccumulate in organisms. canada.ca

The following interactive data table presents the bioaccumulation data for 2-ethylhexanoic acid.

| Parameter | Value | Compound | Data Type | Source |

| Log Pow | 3.0 @ 25 °C | 2-Ethylhexanoic acid | Measured | OECD 107 oxea-chemicals.com |

| Bioconcentration Factor (BCF) | 3 | 2-Ethylhexanoic acid | - | - rempec.org |

Analytical Methodologies for Characterization and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Octyl 2-ethylhexanoate (B8288628) from complex mixtures. Its high resolution and sensitivity make it indispensable for both industrial and environmental analyses.

Gas chromatography (GC) is a principal technique for assessing the purity of Octyl 2-ethylhexanoate and for monitoring its synthesis. Due to the compound's volatility, GC allows for efficient separation from raw materials and byproducts. A common application is the quantification of residual 2-ethylhexanol, a starting material in the esterification reaction. ijpar.com The presence of unreacted alcohol is a critical quality parameter.

GC coupled with a Flame Ionization Detector (GC-FID) is widely employed for this purpose due to its robustness and sensitivity to organic compounds. ipindexing.com The method typically involves dissolving the sample in a suitable solvent, such as ethyl acetate, followed by direct injection into the GC system. ijpar.com A capillary column, often with a non-polar stationary phase like HP-5MS, is used to separate the more volatile 2-ethylhexanol from the much less volatile this compound ester. ijpar.com This significant difference in boiling points is a key factor in achieving successful separation. ijpar.com Method validation according to ICH guidelines ensures specificity, linearity, precision, and accuracy. ijpar.com Such GC-FID methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for ensuring the high purity of the final product. ijpar.com

Table 1: Example GC-FID Parameters for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) | ijpar.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | ijpar.com |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250°C | jppres.com |

| Detector Temperature | 280°C | jppres.com |

| Oven Program | Initial temp 120°C, ramped to 220°C | jppres.com |

| Analyte | 2-Ethylhexanol (impurity) | ijpar.com |

| LOD/LOQ | LOD: ~0.02 ppm / LOQ: ~0.05 ppm | ijpar.com |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for the analysis of this compound, particularly in formulations where the matrix is complex or non-volatile. pharmatimesofficial.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for esters and other hydrophobic compounds. sielc.com

In RP-HPLC, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. pharmatimesofficial.com The choice between a C18 and a C8 column depends on the desired retention characteristics; C18 columns provide stronger hydrophobic interactions and longer retention times for nonpolar analytes like this compound, while C8 columns offer shorter analysis times. pharmatimesofficial.compharmatimesofficial.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pharmatimesofficial.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the highly retained ester. mdpi.com Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may limit sensitivity. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used for more sensitive and universal detection.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of complex mixtures containing this compound. wikipedia.org While CE is primarily used for charged species, its application can be extended to neutral molecules through Micellar Electrokinetic Chromatography (MEKC). researchgate.net

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. researchgate.net These micelles form a pseudo-stationary phase. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This partitioning, combined with the electroosmotic flow (EOF), allows for the separation of neutral compounds based on their hydrophobicity. acs.org Capillary Zone Electrophoresis (CZE), the simplest form of CE, is based on differences in the charge-to-mass ratio and is not directly applicable to neutral esters unless they are derivatized or complexed. sciex.comlibretexts.org The main advantages of CE methods are the extremely high separation efficiency, short analysis times, and minimal consumption of solvents and samples. acs.org

Methods for Identification and Quantification of Degradation Metabolites in Complex Matrices

The primary degradation pathway for this compound in the environment is hydrolysis, which yields octanol (B41247) and 2-ethylhexanoic acid. canada.ca Identifying and quantifying these degradation metabolites in complex matrices such as soil, water, or biological samples requires highly sensitive and selective analytical methods. mdpi.com

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the methods of choice. nih.gov These techniques combine the separation power of chromatography with the definitive identification capabilities of mass spectrometry. nih.gov

For the analysis of 2-ethylhexanoic acid, which may be present in an ionized form, LC-MS/MS is particularly suitable. thermofisher.com It allows for direct analysis in aqueous samples with minimal sample preparation, often involving just a solid-phase extraction (SPE) step to concentrate the analytes and remove matrix interferences. europa.eu GC-MS can also be used, especially for octanol and for 2-ethylhexanoic acid after a derivatization step to convert the acid into a more volatile ester, such as its pentafluorobenzyl ester, which enhances sensitivity for electron capture detection. nih.govresearchgate.net

Table 2: Techniques for Metabolite Analysis

| Metabolite | Analytical Technique | Key Features | Reference |

|---|---|---|---|

| 2-Ethylhexanoic Acid | LC-MS/MS | High sensitivity and selectivity; direct analysis of aqueous samples. | thermofisher.com |

| 2-Ethylhexanoic Acid | GC-MS (with derivatization) | Requires derivatization to increase volatility; high resolution. | nih.gov |

| Octanol | GC-MS | Good volatility; allows for straightforward separation and identification. | researchgate.net |

| Parent Compound & Metabolites | SPE-LC-MS/MS | Enables extraction and concentration from complex matrices (e.g., water) prior to analysis. | europa.eu |

Development of Advanced Analytical Techniques for Environmental Monitoring

The increasing need to detect trace levels of cosmetic ingredients and other emerging contaminants in the environment has driven the development of more advanced analytical techniques. nih.gov For this compound and its metabolites, these methods offer enhanced sensitivity, higher throughput, and more comprehensive sample characterization.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC. nih.gov By using columns with sub-2 µm particles, UHPLC achieves faster separations and higher resolution, allowing for the detection of contaminants at very low concentrations. nih.gov

Another powerful tool is comprehensive two-dimensional gas chromatography (GC×GC). This technique uses two different capillary columns in series to provide a much greater separation capacity than single-column GC. This is particularly useful for resolving target analytes from the complex matrix of environmental samples. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS provides a comprehensive two-dimensional chromatogram with high-quality mass spectral data for confident peak identification.

These advanced methods, often combined with sophisticated sample preparation techniques like Solid-Phase Microextraction (SPME) or Dispersive Liquid-Liquid Microextraction (DLLME), are essential for modern environmental monitoring programs aimed at understanding the distribution and impact of compounds like this compound. mdpi.comnih.gov

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable for exploring the dynamics and interactions of molecules, bridging the gap between microscopic properties and macroscopic behavior.

Octyl 2-ethylhexanoate (B8288628) is utilized as a plasticizer, a substance added to polymers to increase their flexibility and durability. Molecular Dynamics (MD) simulations are a key computational technique used to investigate how plasticizers like octyl 2-ethylhexanoate interact with polymer chains, such as those of poly(vinyl chloride) (PVC). mcmaster.caresearchgate.net

The process involves constructing a virtual, amorphous cell containing multiple polymer chains and molecules of the plasticizer. acs.org MD simulations then calculate the forces between all atoms and track their movements over time, allowing for the analysis of several key properties:

Intermolecular Interaction Energy: The strength of the interaction between the plasticizer and the polymer can be quantified by calculating the van der Waals and electrostatic energies. mdpi.com For this compound, the polar ester group would engage in electrostatic interactions with polar sites on the polymer (like the C-Cl group in PVC), while its two long alkyl chains would establish significant van der Waals forces, pushing the polymer chains apart. mdpi.comresearchgate.net

Fractional Free Volume (FFV): Plasticizers work by increasing the empty space, or free volume, within the polymer matrix, which allows the polymer chains to move more easily. mdpi.com Simulations can precisely calculate the change in FFV upon the addition of this compound, directly linking its molecular structure to its plasticizing effect. mdpi.com

Glass Transition Temperature (Tg): The Tg is a critical property of a polymer, marking its transition from a rigid, glassy state to a more flexible, rubbery state. Computationally, Tg can be estimated by simulating the polymer-plasticizer system at various temperatures and plotting the specific volume against temperature; a change in the slope of this plot indicates the Tg. acs.orgmdpi.com The addition of a plasticizer lowers the Tg, and MD simulations can predict the extent of this reduction, providing a measure of the plasticizer's efficiency. acs.org

Diffusion Coefficient: The tendency of a plasticizer to migrate out of the polymer over time is a significant concern. MD simulations can predict the diffusion coefficient of this compound within the polymer matrix by analyzing its mean squared displacement (MSD) over time. mdpi.comacs.org This allows for the computational screening of plasticizers for long-term stability and performance.

Through these simulations, a detailed picture emerges of how the branched structure and dual-chain nature of this compound enable it to effectively separate polymer chains, increase free volume, and enhance flexibility. mdpi.com

Computational Predictions of Environmental Behavior

Computational models are increasingly used to predict the environmental fate of chemicals, offering a rapid and cost-effective alternative to experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its properties, such as environmental persistence or toxicity. researchgate.net For this compound, a QSAR model would use calculated molecular descriptors to predict key environmental endpoints. The reliability of a QSAR model depends on the quality of the training dataset and the statistical methods used. mdpi.com

Key environmental properties that can be predicted include:

Biodegradability: Predicting whether the molecule can be broken down by microorganisms in the environment. nih.gov

Soil Sorption Coefficient (Koc): Estimating how strongly the molecule will bind to soil and sediment.

Bioconcentration Factor (BCF): Assessing the potential for the chemical to accumulate in aquatic organisms.

The development of a QSAR model involves calculating a range of descriptors for a set of similar molecules (like other esters) and using statistical regression to build an equation that links these descriptors to an experimentally measured property. mdpi.com

Interactive Table: Typical Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Description | Relevance to Environmental Fate |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity (lipophilicity). | Influences bioaccumulation, soil sorption, and membrane permeability. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion rates and transport across biological membranes. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to water solubility and the ability to pass through biological membranes. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Influences molecular flexibility and interaction with enzyme active sites. |

| Water Solubility (LogS) | The logarithm of the molar solubility in water. | Determines the concentration of the chemical in the aqueous phase, affecting its bioavailability and transport. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its condensed phases. | Indicates the tendency of a compound to volatilize into the atmosphere. |

The primary abiotic degradation pathway for this compound in the environment is the hydrolysis of its ester bond, yielding 2-ethylhexanoic acid and octanol (B41247). researchgate.netnih.gov Computational chemistry can model this reaction to predict its rate and mechanism under various environmental conditions. nih.gov Car-Parrinello molecular dynamics (CPMD) simulations, for example, can model the hydrolysis reaction in pure water, showing that the process is catalyzed by the autoionization of water molecules that provide hydronium and hydroxide (B78521) ions. nih.govacs.org These simulations can determine the activation free energy, which is directly related to the reaction rate. nih.gov

For biotic degradation, predictive models like the University of Minnesota Pathway Prediction System (UM-PPS) or those included in the US EPA's EPI Suite™ (e.g., BIOWIN) are used. nih.govumn.edu These systems work on the principle of group contribution, where the molecule is broken down into its constituent functional groups and substructures. nih.gov The model contains rules based on known metabolic reactions and can predict:

The likelihood of aerobic and anaerobic biodegradation.

A probable metabolic pathway, identifying the initial steps of degradation, which for this compound would involve esterase enzymes cleaving the ester bond. nih.govnih.gov

The potential formation of intermediate degradation by-products. umn.edu

These models suggest that the ester bond is the most susceptible part of the molecule to enzymatic attack, initiating its breakdown in the environment. nih.gov

Computational Optimization of Synthetic Processes

This compound is commercially produced via Fischer-Speier esterification, which is the acid-catalyzed reaction between 2-ethylhexanoic acid and octanol. scienceinfo.comlibretexts.org Density Functional Theory (DFT) is a powerful quantum mechanical method used to model this reaction and optimize the synthetic process. researchgate.netnih.gov

DFT calculations can provide a detailed understanding of the reaction mechanism at the electronic level. nih.gov The key steps of the Fischer esterification that can be modeled include:

Catalyst Activation: The protonation of the carbonyl oxygen on 2-ethylhexanoic acid by the acid catalyst (e.g., sulfuric acid), which makes the carbonyl carbon more electrophilic. libretexts.orgmdpi.com

Nucleophilic Attack: The attack of the alcohol (octanol) on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. scienceinfo.comnih.gov

Proton Transfer: Intramolecular proton shifts to form a good leaving group (water). masterorganicchemistry.com

Water Elimination: The removal of a water molecule to form a protonated ester. scienceinfo.com

Deprotonation: The final deprotonation step to yield the neutral this compound ester and regenerate the acid catalyst. masterorganicchemistry.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Octyl 2-ethylhexanoate in laboratory settings?

- Answer : Synthesis typically involves esterification of 2-ethylhexanoic acid with 2-ethylhexanol under acid catalysis (e.g., sulfuric acid). Characterization requires:

-

Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via proton (¹H) and carbon (¹³C) shifts.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of unreacted precursors.

-

Infrared Spectroscopy (IR) : To validate ester functional groups (C=O stretch at ~1740 cm⁻¹).

-

Reference experimental protocols in Beilstein Journal guidelines for reproducibility, including detailed reaction conditions and safety measures .

Key Physicochemical Properties Molecular Formula: C₁₆H₃₂O₂ Molecular Weight: 256.42 g/mol CAS Registry: 7425-14-1 Boiling Point: ~250–270°C (estimated)

Q. How should researchers ensure purity and stability of this compound during storage?

- Answer :

- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at ≤4°C to prevent oxidation or hydrolysis .

- Purity Monitoring : Use HPLC with UV detection (λ = 210–220 nm) to track degradation products.

- Stability Testing : Conduct accelerated aging studies (40°C/75% relative humidity) to assess shelf life .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound synthesis with high yield and minimal byproducts?

- Answer :

- Central Composite Design (CCD) : Use response surface methodology to optimize variables (e.g., catalyst concentration, temperature, molar ratio).

- Statistical Validation : Apply ANOVA (p < 0.05) to identify significant factors. For example, excess 2-ethylhexanol may suppress esterification equilibrium but increase purification challenges .

- In-line Monitoring : Employ FTIR or Raman spectroscopy for real-time reaction progress tracking .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

- Answer :

- Systematic Solubility Studies : Use shake-flask method with HPLC quantification under controlled temperatures.

- Theoretical Modeling : Compare experimental data with Hansen Solubility Parameters (HSPs) to predict miscibility.

- Critical Analysis : Cross-reference purity levels (≥98% vs. technical grade) and solvent batch variability in prior studies .

Q. What advanced analytical techniques are suitable for studying this compound’s role as a plasticizer or solvent in polymer matrices?

- Answer :

- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) shifts in polymer blends.

- Small-Angle X-ray Scattering (SAXS) : Analyze phase separation or aggregation behavior.

- Mass Spectrometry Imaging (MSI) : Map spatial distribution within polymer films .

Methodological Challenges and Solutions

Q. What are the limitations of GC-MS for quantifying trace impurities in this compound, and how can they be mitigated?

- Answer :

- Limitations : Volatility constraints for high-molecular-weight byproducts (e.g., dimers).

- Solutions :

- Derivatize non-volatile impurities (e.g., silylation).

- Use high-temperature GC columns (e.g., HT-5) with thermal stability up to 400°C .

Q. How should researchers design toxicity studies for this compound in biomedical applications?

- Answer :

- In vitro Models : Use human keratinocyte (HaCaT) or fibroblast cell lines to assess cytotoxicity (e.g., MTT assay).

- Ethical Compliance : Follow institutional review board (IRB) protocols for human tissue studies, including informed consent and hazard controls .

Data Reproducibility and Reporting

Q. What metadata must be included in publications to ensure reproducibility of this compound studies?

- Answer :

- Synthesis : Catalyst batch, reaction time, temperature, and purification steps (e.g., distillation efficiency).

- Characterization : Instrument calibration details (e.g., NMR referencing to TMS).

- Raw Data : Provide access to chromatograms, spectral peaks, and statistical outputs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.